2-methylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-methylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or under reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as DNA replication and cell division.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
- N-(1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)benzamide
- 2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2-methylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of a sulfonyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-methylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S2/c1-18(15,16)8-5-3-2-4-7(8)9(14)12-10-13-11-6-17-10/h2-6H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDANPURJJCCZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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